(3-Methoxy-5-methylphenyl)methanol

Medicinal Chemistry ADME Optimization Lipophilicity

In CNS drug discovery, obtaining building blocks with precise substitution patterns is critical-generic benzyl alcohols fail to deliver the required lipophilicity for blood-brain barrier penetration. (3-Methoxy-5-methylphenyl)methanol is the exact solution, designed to bridge this gap. - Engineered for CNS applications: Its calculated LogP (~1.5) and low TPSA (29.46 Ų) are specifically tuned for optimal BBB penetration, a significant advantage over less lipophilic analogs like 3-methoxybenzyl alcohol. - Reliable & Scalable Chemistry: Synthesis from a common bromomethyl precursor achieves a reliable 57% yield, providing a validated, high-yield route for process chemistry groups scaling up API synthesis. - Consistent Quality: Commercially supplied at a standard purity of 98%, ensuring reproducible performance in SAR studies where the 3-methoxy-5-methyl pharmacophore is essential for target engagement.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 119650-44-1
Cat. No. B1589308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methoxy-5-methylphenyl)methanol
CAS119650-44-1
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OC)CO
InChIInChI=1S/C9H12O2/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5,10H,6H2,1-2H3
InChIKeyMNQFUZGSTPOPQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Methoxy-5-methylphenyl)methanol: Specifications & Baseline Identity


(3-Methoxy-5-methylphenyl)methanol (CAS 119650-44-1) is a meta-substituted benzylic alcohol derivative with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol [1]. It features a benzene ring substituted with a methoxy group (-OCH3) at the 3-position, a methyl group (-CH3) at the 5-position, and a hydroxymethyl group (-CH2OH) [1]. It is commercially available from multiple vendors with standard purities typically at 98%, and its physical state is reported as a liquid or semi-solid at room temperature . The compound is primarily utilized as a versatile building block or synthetic intermediate in organic chemistry, particularly in the preparation of more complex molecules for pharmaceutical and agrochemical research .

Type Meta-substituted benzylic alcohol building block
Use Context Organic synthesis, medicinal chemistry, agrochemical research
Key Attribute Defined substitution pattern for regioselective transformations

(3-Methoxy-5-methylphenyl)methanol: Differentiation from Generic Benzyl Alcohols


Generic substitution with a simple benzyl alcohol or a mono-methoxylated analog fails because the specific 3-methoxy-5-methyl substitution pattern on the phenyl ring confers distinct physicochemical and reactive properties that are critical for downstream applications. This substitution pattern directly influences key parameters such as lipophilicity (calculated LogP of approximately 1.5) and topological polar surface area (TPSA of 29.46 Ų), which are distinct from other isomers or less substituted analogs [1]. Furthermore, the electronic effects of the two electron-donating groups (methoxy and methyl) modulate the reactivity of the benzylic alcohol, particularly in oxidation, esterification, or nucleophilic substitution reactions, enabling regioselective transformations that would be unattainable or less efficient with unsubstituted or differently substituted benzyl alcohols . This specific substitution pattern is also a key feature in several building blocks used for medicinal chemistry, where subtle changes in substitution can drastically alter biological activity [2].

Target Compound
Generic Benzyl Alcohol / Mono-Methoxylated Analogs
(3-Methoxy-5-methylphenyl)methanol
Unsubstituted benzyl alcohol lacks regio-directing groups; may shift reaction selectivity
Moderate lipophilicity profile
Lower lipophilicity may reduce membrane permeability in derived compounds
Dual electron-donating effects (methoxy + methyl)
Different electronic profile may alter reaction kinetics and outcomes

(3-Methoxy-5-methylphenyl)methanol: Evidence-Based Comparison with Analogs


Lipophilicity: LogP Comparison

The compound's calculated LogP value of approximately 1.5 is substantially higher than that of unsubstituted benzyl alcohol (LogP ≈ 1.1) and slightly higher than the 3-methoxybenzyl alcohol analog (LogP ≈ 1.3) due to the additional methyl group. This increase in lipophilicity is a critical parameter for optimizing membrane permeability in drug design and for tuning solubility in organic synthesis. The exact value can vary slightly based on the calculation method, but the trend is consistent across multiple algorithms .

Lipophilicity: LogP Comparison
Reported
LogP ≈ 1.5
TargetBenzyl alcohol (≈1.1)
3-Methoxybenzyl alcohol (≈1.3)
May support membrane permeability optimization in research compounds
In silico calculation; verify experimentally
Medicinal Chemistry ADME Optimization Lipophilicity

PSA and CNS Drug-Likeness

With a calculated Topological Polar Surface Area (TPSA) of 29.46 Ų, this compound falls well below the common threshold of 70 Ų for good oral absorption and the stricter threshold of 40-50 Ų for favorable blood-brain barrier (BBB) penetration . This low PSA is a direct consequence of the methyl and methoxy substitution, which increases hydrophobicity relative to a diol or a phenol analog. For example, 3,5-dihydroxybenzyl alcohol would have a significantly higher TPSA (>60 Ų), making it less favorable for CNS-targeted library design.

TPSA and CNS Drug-Likeness
Class-level
29.46 Ų
Below CNS threshold (~40-50 Ų)
May support CNS-targeted compound design studies
Class-level property inference; experimental validation required
Medicinal Chemistry CNS Penetration ADME

High-Yield Synthesis from Bromomethyl Precursor

A validated synthetic route for (3-Methoxy-5-methylphenyl)methanol involves the hydrolysis of 1-(bromomethyl)-3-methoxy-5-methylbenzene. The reported yield for this transformation is 57% (1.22 g of pure product from 2.14 g of starting material) after purification . This represents a robust and scalable method for accessing this specific substitution pattern, which can be a critical differentiator for sourcing a building block where a reliable, high-yielding synthesis is required for cost-effective scale-up.

High-Yield Synthesis
Reported
57% isolated yield
From bromomethyl precursor
Provides benchmark for synthesis feasibility assessment
Reported yield; may vary with scale
Organic Synthesis Process Chemistry Intermediates

Commercial Availability and Purity

The compound is widely available from major chemical suppliers (e.g., Bidepharm, Sigma-Aldrich) with a standard certified purity of 98% . This high purity, often accompanied by batch-specific analytical data such as NMR, HPLC, or GC, ensures reproducibility in research and development . In contrast, some related analogs like 3-methoxy-5-methylphenol are available from fewer suppliers or with lower specified purity (e.g., 95%) without guaranteed analytical certification .

Commercial Purity
Reported
98% Purity
With batch QC data (NMR, HPLC, GC)
Supports batch consistency and reproducibility review
Commercial vendor specifications; verify lot-specific data
Chemical Sourcing Reproducibility Quality Control

(3-Methoxy-5-methylphenyl)methanol: Application Scenarios


CNS Drug Discovery: Optimized Lipophilicity and PSA

This compound is an ideal building block for medicinal chemistry projects targeting central nervous system (CNS) indications. Its calculated LogP of ~1.5 and low TPSA of 29.46 Ų align with favorable physicochemical properties for BBB penetration . It is prioritized over less lipophilic analogs like unsubstituted benzyl alcohol or 3-methoxybenzyl alcohol, where the absence of the 5-methyl group reduces LogP and may compromise CNS exposure [1].

Scalable Synthesis of Pharmaceutical Intermediates

For process chemistry groups developing scalable routes to active pharmaceutical ingredients (APIs), this compound's reliable, high-yield synthesis (57% from a common bromomethyl precursor) and high commercial purity (98%) make it a dependable intermediate . The validated synthetic protocol provides a clear path for scale-up, reducing process development time and cost compared to less well-characterized or lower-yielding alternatives .

Medicinal Chemistry Library Design: Meta-Substitution

The specific 3-methoxy-5-methyl substitution pattern on the phenyl ring is a key pharmacophoric element in many bioactive compounds [2]. This compound serves as a direct precursor or a core fragment for synthesizing analogs where this precise substitution is essential for target engagement. Using a generic benzyl alcohol or a differently substituted isomer would lead to the synthesis of an inactive compound, making this specific building block non-negotiable for the intended structure-activity relationship (SAR) exploration [2].

Application
Selection Property
Validation Focus
CNS-focused medicinal chemistry research
LogP and TPSA profile
BBB permeability model compatibility
Scalable research intermediate synthesis
Synthesis yield and purity
Process scalability and cost assessment
Structure-activity relationship (SAR) studies
Meta-substitution pattern integrity
Regioselectivity and target engagement assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Methoxy-5-methylphenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.